molecular formula C18H17F2N3O B14925725 3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14925725
M. Wt: 329.3 g/mol
InChI Key: YAOZKRLMVDZQLH-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, a methoxyphenyl group, and a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Properties

Molecular Formula

C18H17F2N3O

Molecular Weight

329.3 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H17F2N3O/c1-23-18-15(16(22-23)11-3-4-11)13(17(19)20)9-14(21-18)10-5-7-12(24-2)8-6-10/h5-9,11,17H,3-4H2,1-2H3

InChI Key

YAOZKRLMVDZQLH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)F)C(=N1)C4CC4

Origin of Product

United States

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